molecular formula C11H10FN3O2 B2458555 methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate CAS No. 1774901-06-2

methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B2458555
CAS No.: 1774901-06-2
M. Wt: 235.218
InChI Key: CLSWPSLOYNGZMV-UHFFFAOYSA-N
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Description

“Methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is attached to a 3-fluorophenyl group and a methyl group. The carboxylate group is attached to the triazole ring at the 3-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The 3-fluorophenyl group would add aromaticity to the molecule, and the methyl group would provide some steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring, the 3-fluorophenyl group, and the methyl group. The electron-withdrawing fluorine atom on the phenyl ring could potentially make the ring more reactive towards electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,4-triazole ring could potentially contribute to its polarity and solubility in polar solvents .

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate fluconazole in lab experiments is its broad-spectrum antifungal activity. It can be used to study the effects of antifungal agents on a wide range of fungal species. However, one of the limitations of using this compound fluconazole is that it may not be effective against all fungal species, and its efficacy may vary depending on the species being studied.

Future Directions

There are several future directions for the use of methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate fluconazole in scientific research. One area of interest is the development of new antifungal agents based on the structure of this compound fluconazole. Another area of interest is the study of the mechanism of action of this compound fluconazole and its interaction with fungal cytochrome P450 enzymes. Additionally, this compound fluconazole could be used in combination with other antifungal agents to develop new treatment strategies for fungal infections. Finally, this compound fluconazole could be used to study the effects of antifungal agents on fungal biofilms, which are a major cause of persistent fungal infections.

Synthesis Methods

The synthesis of methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate fluconazole involves the reaction of 3-fluorobenzyl cyanide with ethyl 2-oxo-2-(1H-1,2,4-triazol-1-yl) acetate in the presence of a base, followed by the hydrolysis of the resulting intermediate with an acid. The final product is obtained after the methylation of the carboxylic acid group with methyl iodide.

Scientific Research Applications

Methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate fluconazole has been extensively used in scientific research as an antifungal agent. It has been shown to be effective against a wide range of fungal species, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. This compound fluconazole has also been used in combination with other antifungal agents to increase their efficacy.

Properties

IUPAC Name

methyl 1-(3-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-7-13-10(11(16)17-2)14-15(7)9-5-3-4-8(12)6-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSWPSLOYNGZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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